In neurology, the anticonvulsant properties of thienodiazepines are of particular interest. Compounds such as 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines have demonstrated good anticonvulsant activity in models for absence (petit mal) epilepsy2 3. This suggests that derivatives like "7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one" could potentially be developed as therapeutic agents for the treatment of certain types of seizures.
The psychotropic effects, such as anxiolytic and sedative actions, make thienodiazepines candidates for the treatment of anxiety disorders and insomnia. The similarity in the mechanism of action to benzodiazepines, which are commonly prescribed for these conditions, indicates that thienodiazepines could offer alternative treatment options with potentially different pharmacokinetic profiles or side effect spectrums.
The study of the crystal structure of thienodiazepine derivatives at different temperatures provides valuable information on the stability and behavior of these compounds under various conditions4. This knowledge is crucial for the development of pharmaceutical formulations and can also contribute to material science, where the properties of molecular crystals are explored for various applications.
The synthesis of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one typically involves several key steps:
In industrial settings, optimizing these synthetic routes can improve yield and reduce costs. Techniques such as using catalysts, optimizing reaction parameters (temperature, pressure), and employing purification methods are essential to ensure high purity of the final product .
The molecular structure of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one can be described as follows:
The compound's structural data can be represented using various formats:
COC(=O)CCC1=CC2=NC(=O)C=NC(=C2S1)C3=CC=CC=C3Cl
These representations facilitate computational modeling and further analysis of its chemical behavior .
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one can participate in various chemical reactions:
The mechanism of action for 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one has several potential applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2